REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH:8]=[O:9])[s:4][c:5]([CH3:7])[cH:6]1.[Na+:10].[n:11]1[c:12]([S:17](=[O:18])[O-:19])[cH:13][cH:14][cH:15][cH:16]1>>[c:2]1([S:17]([c:12]2[n:11][cH:16][cH:15][cH:14][cH:13]2)(=[O:18])=[O:19])[c:3]([CH:8]=[O:9])[s:4][c:5]([CH3:7])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)c(C=O)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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O=S([O-])c1ccccn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])c1ccccn1
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Name
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Type
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product
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Smiles
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Cc1cc(S(=O)(=O)c2ccccn2)c(C=O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |